molecular formula C17H12FIN2O2S B3727439 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone

1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone

Cat. No. B3727439
M. Wt: 454.3 g/mol
InChI Key: KNXHYYQVCNHVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone is a chemical compound that has been studied for its potential applications in scientific research. The compound is a member of the quinazoline family, which has been the subject of extensive research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone is not fully understood. It is thought to act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to cell death. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone have been studied in vitro and in vivo. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been shown to induce the expression of p53, a tumor suppressor protein that plays a key role in regulating cell growth and division.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone in lab experiments is its potential as a novel antitumor agent. The compound has shown promising results in vitro and in vivo, and further research is needed to determine its efficacy in humans. One limitation of using this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

For research on 1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone include further studies on its mechanism of action, as well as its potential as a therapeutic agent for cancer treatment. Other potential applications for this compound include its use as a tool for studying DNA replication and cell division, as well as its potential as a diagnostic tool for cancer. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Scientific Research Applications

1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone has been studied for its potential applications in scientific research. The compound has been shown to have antitumor activity in vitro against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of human leukemia cells in vivo in a mouse model.

properties

IUPAC Name

2-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]sulfanyl-6-iodo-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FIN2O2S/c1-9-6-10(2-4-13(9)18)15(22)8-24-17-20-14-5-3-11(19)7-12(14)16(23)21-17/h2-7H,8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXHYYQVCNHVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]sulfanyl-6-iodo-3H-quinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone
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1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone
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1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.